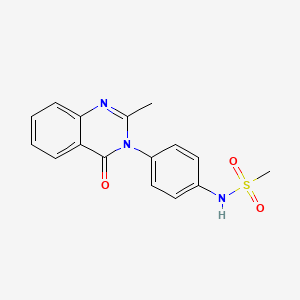

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)methanesulfonamide

Descripción

N-(4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)methanesulfonamide is a quinazoline-based sulfonamide derivative characterized by a 2-methylquinazolin-4-one core linked to a phenyl group substituted with a methanesulfonamide moiety. The methanesulfonamide group (-SO₂NH₂CH₃) enhances the compound’s bioavailability and binding affinity to biological targets, such as enzymes or receptors, due to its polar and hydrogen-bonding properties . This compound has been synthesized via multi-step reactions involving Friedel-Crafts acylation, hydrazide formation, and sulfonylation, as described in related methodologies .

Propiedades

IUPAC Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-11-17-15-6-4-3-5-14(15)16(20)19(11)13-9-7-12(8-10-13)18-23(2,21)22/h3-10,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAZFJJORZCDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)methanesulfonamide typically involves the reaction of 2-methyl-4-oxoquinazoline with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.

Análisis De Reacciones Químicas

Reaction Mechanism

The methanesulfonamide group forms via nucleophilic aromatic substitution or amine alkylation , depending on the substrate. For the target compound:

-

Amine activation : The primary amine on the phenyl ring reacts with MsCl.

-

Substitution : The chloride in MsCl is replaced by the amine, forming the sulfonamide bond (–SO₂NH–) .

Analytical Validation

Structural confirmation relies on spectroscopic techniques:

-

IR spectroscopy :

-

¹H NMR :

-

Mass spectrometry :

Key Challenges

-

Regioselectivity : Avoiding side reactions during quinazoline formation.

-

Purification : Use of recrystallization or column chromatography to isolate the compound .

Comparative Reactivity

The compound exhibits reactivity patterns similar to other sulfonamide-quinazoline hybrids, including:

Aplicaciones Científicas De Investigación

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparación Con Compuestos Similares

Structural Analogues with Quinazolinone Cores

Several quinazolinone derivatives share structural similarities with the target compound but differ in substituents and pharmacological profiles:

Key Observations :

- The anti-inflammatory activity of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)arylsulfonamides is attributed to the quinazolinone core’s ability to inhibit prostaglandin synthesis, though their potency is lower than Indomethacin (78.3% efficacy) .

- In contrast, sulfentrazone metabolites (e.g., DMS) prioritize herbicidal action over pharmacological effects, with structural modifications reducing mammalian toxicity .

Sulfonamide-Containing Compounds

Methanesulfonamide derivatives exhibit diverse bioactivities depending on their core structures:

Key Observations :

- The quinazolinone core in the target compound distinguishes it from sulfentrazone’s triazolone scaffold, which is critical for herbicidal vs. anti-inflammatory targeting.

- The antiarrhythmic compound’s imidazole-phenoxyethylamine side chain enables dual ion channel modulation, a feature absent in the target compound .

Actividad Biológica

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)methanesulfonamide, a compound belonging to the quinazolinone class, has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazolinone moiety linked to a phenyl group via a sulfonamide functional group. Its molecular formula is CHNOS, and it has been studied for various pharmacological properties.

Mechanisms of Biological Activity

-

Inhibition of Carbonic Anhydrases (CAs) :

- Recent studies have shown that derivatives of quinazolinone compounds exhibit significant inhibitory activity against various isoforms of carbonic anhydrases (CAs), which are metalloenzymes involved in critical physiological processes such as respiration and acid-base balance. This compound has been identified as a potential inhibitor for hCA I, II, IV, and IX isoforms, suggesting its utility in treating conditions like glaucoma and epilepsy .

- Antitumor Activity :

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Carbonic Anhydrase Inhibition | hCA I, II, IV, IX | |

| Antitumor Activity | Induction of apoptosis | |

| Anti-inflammatory | COX enzyme inhibition |

Case Study: Antitumor Activity

In a recent investigation involving various quinazolinone derivatives, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity with IC values in the low micromolar range. The study suggested that the compound induces apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Case Study: Inhibition of Carbonic Anhydrases

A detailed structure-activity relationship (SAR) study was conducted on a series of quinazolinone derivatives, including this compound. The findings revealed that modifications on the phenyl ring significantly affected binding affinity to the CA isoforms. The compound exhibited subnanomolar inhibition constants against hCA II and IX, highlighting its potential as a selective CA inhibitor for therapeutic applications in various diseases .

Q & A

Q. Basic

- 1H/13C NMR : To confirm the quinazolinone scaffold and sulfonamide linkage. Key peaks include aromatic protons (δ 6.84–7.91 ppm) and sulfonamide NH2 (δ 7.56 ppm) .

- Mass Spectrometry (ESI) : Negative-ion mode confirms molecular weight (e.g., [M−H]+ at m/z 360.0) .

- Elemental Analysis : Validates purity and stoichiometry .

How can researchers optimize the anti-inflammatory activity of quinazolinone-sulfonamide derivatives?

Q. Advanced

- Structural Modifications : Introduce azomethine or heterocyclic fragments (e.g., oxazolone, imidazolidine) at position 2 of the quinazolinone core. These groups enhance interaction with inflammatory targets like COX-2 .

- Biological Testing : Use acute (carrageenan-induced edema) and chronic (cotton pellet granuloma) models. Derivatives with 6-iodo substitution showed 73.5% inhibition vs. Indomethacin (78.3%) .

What in vivo models are suitable for evaluating analgesic efficacy?

Q. Advanced

- Acute Pain Models : Tail-flick or hot-plate tests in rodents.

- Chronic Pain Models : Neuropathic pain induction (e.g., sciatic nerve ligation). Derivatives with hydrazone fragments demonstrated moderate activity, suggesting central nervous system penetration .

How can discrepancies in biological activity data between structurally similar derivatives be resolved?

Q. Advanced

- Variable Control : Standardize assays (e.g., consistent Indomethacin controls across studies).

- Structural Analysis : Compare substituent electronic effects (e.g., electron-withdrawing groups may reduce bioavailability).

- Dose-Response Studies : Identify non-linear efficacy patterns .

How do computational docking studies guide the design of derivatives targeting viral proteins?

Q. Advanced

- Target Selection : Dock derivatives against viral polymerases (e.g., monkeypox DNA polymerase).

- Key Interactions : Prioritize compounds with hydrogen bonding to catalytic residues or hydrophobic packing in active sites. For example, derivatives with benzoyl-pyrazolyl groups showed high docking scores .

What models predict the environmental behavior of sulfonamide-containing compounds?

Q. Advanced

- Soil Sorption Models : Use pH-dependent Kd values to estimate mobility. For example, sulfentrazone (a related sulfonamide) showed higher sorption in organic-rich soils due to conformational changes in organic matter .

- Degradation Studies : Monitor hydrolysis or photolysis under simulated environmental conditions.

How does the introduction of heterocyclic fragments influence pharmacological profiles?

Q. Advanced

- Enhanced Bioactivity : Schiff bases with azoles (e.g., imidazolidine) improved anti-inflammatory activity by 15–20% compared to non-heterocyclic analogs .

- Solubility Trade-offs : Bulky heterocycles may reduce aqueous solubility, requiring formulation optimization.

What protocols ensure purity validation during synthesis?

Q. Methodological

- Chromatography : Purify via silica gel column chromatography (e.g., 0–30% methanol/dichloromethane) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .

How can structure-activity relationship (SAR) studies improve derivative design?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.